Cas no 24647-78-7 (Methyl 4-nitrothiophene-2-carboxylate)

Methyl 4-nitrothiophene-2-carboxylate is a nitro-substituted thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The compound serves as a versatile intermediate for constructing heterocyclic frameworks due to the reactivity of both the nitro and ester functional groups. Its electron-withdrawing nitro group enhances electrophilic substitution reactions, facilitating further functionalization. The methyl ester moiety offers stability while remaining amenable to hydrolysis or transesterification. This compound is particularly valuable in the development of agrochemicals, dyes, and bioactive molecules. Its well-defined structure and consistent purity make it a reliable building block for synthetic applications requiring precise control over molecular architecture.
Methyl 4-nitrothiophene-2-carboxylate structure
24647-78-7 structure
Product name:Methyl 4-nitrothiophene-2-carboxylate
CAS No:24647-78-7
MF:C6H5NO4S
Molecular Weight:187.1732
MDL:MFCD09864849
CID:240849
PubChem ID:5325934

Methyl 4-nitrothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-nitrothiophene-2-carboxylate
    • 2-Thiophenecarboxylicacid, 4-nitro-, methyl ester
    • 4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER,
    • 4-Nitro-thiophen-2-carbonsaeure-methylester
    • 4-nitro-thiophene-2-carboxylic acid methyl ester
    • methyl 4-nitro-2-thenoate
    • methyl-4-nitrothiophen-2-carboxylate
    • DTXSID20416068
    • Methyl4-nitrothiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 4-nitro-, methyl ester
    • AKOS006346315
    • 4-Nitrothiophene-2-carboxylic acid methyl ester
    • InChI=1/C6H5NO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3H,1H
    • AB53888
    • 4-TERT-BUTYLCALIX(7)ARENE
    • AS-79287
    • W-206903
    • 24647-78-7
    • SCHEMBL1844829
    • MDL: MFCD09864849
    • インチ: InChI=1S/C6H5NO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3H,1H3
    • InChIKey: ABWPLDHHOYVTPB-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC(=CS1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 186.99400
  • 同位素质量: 186.99392881g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • トポロジー分子極性表面積: 100Ų
  • 互变异构体数量: 何もない
  • XLogP3: 1.6

じっけんとくせい

  • 密度みつど: 1.454
  • ゆうかいてん: 100-101 °C
  • Boiling Point: 319.1°C at 760 mmHg
  • フラッシュポイント: 146.8°C
  • Refractive Index: 1.582
  • PSA: 100.36000
  • LogP: 1.96610

Methyl 4-nitrothiophene-2-carboxylate Security Information

Methyl 4-nitrothiophene-2-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 4-nitrothiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D764179-500mg
2-Thiophenecarboxylic acid, 4-nitro-, methyl ester
24647-78-7 98%
500mg
$630 2024-06-07
Matrix Scientific
187774-5g
Methyl 4-nitrothiophene-2-carboxylate
24647-78-7
5g
$1500.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-290460A-1 g
4-Nitrothiophene-2-carboxylic acid methyl ester,
24647-78-7
1g
¥4,513.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-290460-250 mg
4-Nitrothiophene-2-carboxylic acid methyl ester,
24647-78-7
250MG
¥1,354.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-290460-250mg
4-Nitrothiophene-2-carboxylic acid methyl ester,
24647-78-7
250mg
¥1354.00 2023-09-05
Matrix Scientific
187774-10g
Methyl 4-nitrothiophene-2-carboxylate
24647-78-7
10g
$2400.00 2023-09-05
Alichem
A169004912-1g
Methyl 4-nitrothiophene-2-carboxylate
24647-78-7 95%
1g
$375.72 2023-09-02
Chemenu
CM199107-1g
methyl 4-nitrothiophene-2-carboxylate
24647-78-7 95%
1g
$430 2021-08-05
Matrix Scientific
187774-1g
Methyl 4-nitrothiophene-2-carboxylate
24647-78-7
1g
$676.00 2023-09-05
Chemenu
CM199107-1g
methyl 4-nitrothiophene-2-carboxylate
24647-78-7 95%+
1g
$430 2024-07-28

Methyl 4-nitrothiophene-2-carboxylate 合成方法

Methyl 4-nitrothiophene-2-carboxylate 関連文献

Methyl 4-nitrothiophene-2-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 4-nitrothiophene-2-carboxylate (CAS: 24647-78-7) in Chemical Biology and Pharmaceutical Research

Methyl 4-nitrothiophene-2-carboxylate (CAS: 24647-78-7) has emerged as a versatile intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have highlighted its significance in the development of novel therapeutic compounds, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and mechanistic insights related to this compound, providing a comprehensive overview for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 4-nitrothiophene-2-carboxylate as a key building block in the synthesis of thiophene-based kinase inhibitors. The researchers utilized this compound to develop a series of potent and selective inhibitors targeting protein kinases involved in cancer progression. The structural flexibility of the nitro and ester functional groups allowed for efficient derivatization, leading to compounds with improved pharmacokinetic properties and target specificity.

In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) on the development of novel antibacterial agents incorporating Methyl 4-nitrothiophene-2-carboxylate. The study revealed that derivatives of this compound exhibited significant activity against multidrug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis, offering a potential new approach to combat antibiotic resistance.

Recent advancements in synthetic methodologies have also expanded the applications of Methyl 4-nitrothiophene-2-carboxylate. A 2024 paper in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of the thiophene ring at the 5-position while preserving the nitro and ester groups. This breakthrough has opened new avenues for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.

The compound's role in photopharmacology has gained attention following a 2023 publication in Chemical Science. Researchers demonstrated that Methyl 4-nitrothiophene-2-carboxylate derivatives can serve as effective photoswitches, with the nitro group facilitating efficient light-induced isomerization. This property has been exploited in the development of light-activated prodrugs, offering spatiotemporal control over drug activity and potentially reducing off-target effects in therapeutic applications.

Ongoing clinical trials (as of Q2 2024) are evaluating several drug candidates derived from Methyl 4-nitrothiophene-2-carboxylate, including a promising small-molecule inhibitor of inflammatory signaling pathways. Preliminary results suggest good tolerability and favorable pharmacokinetic profiles, with phase II trials expected to commence later this year. These developments underscore the growing importance of this compound scaffold in translational medicine.

Looking forward, computational studies published in Journal of Chemical Information and Modeling (2024) have provided valuable insights into structure-activity relationships of Methyl 4-nitrothiophene-2-carboxylate derivatives. Molecular docking and dynamics simulations have identified key interactions with biological targets, guiding the rational design of next-generation compounds with enhanced potency and selectivity. These in silico approaches, combined with experimental validation, are accelerating the discovery of novel therapeutics based on this chemical scaffold.

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